molecular formula C17H17N3OS B1387728 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol CAS No. 1105189-63-6

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol

Cat. No. B1387728
M. Wt: 311.4 g/mol
InChI Key: MOKROYJIARBFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol” is a chemical compound with the molecular formula C17H17N3OS and a molecular weight of 311.4 g/mol. It is a solid substance and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N3OS/c21-14-6-7-15-16 (12-14)22-17 (18-15)20-10-8-19 (9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 . This indicates the presence of a benzothiazole ring and a phenylpiperazine group in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . Its InChI code is 1S/C17H17N3OS/c21-14-6-7-15-16 (12-14)22-17 (18-15)20-10-8-19 (9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 , indicating its molecular structure. The compound has a molecular weight of 311.4 g/mol.

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-14-6-7-15-16(12-14)22-17(18-15)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKROYJIARBFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol

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